3-{4-[2-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile
Description
Properties
IUPAC Name |
3-[4-[2-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl]pyridine-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N7/c1-21(2)16-19-7-5-15(20-16)23-10-8-22(9-11-23)14-4-3-6-18-13(14)12-17/h3-7H,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEHYECBUXHKRPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CC(=N1)N2CCN(CC2)C3=C(N=CC=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound 3-{4-[2-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile is a derivative of pyrimidine. Pyrimidine derivatives have been found to inhibit protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism. Therefore, the primary targets of this compound could be protein kinases.
Mode of Action
The compound interacts with its targets, the protein kinases, by binding to their active sites. This binding inhibits the activity of the protein kinases, leading to changes in cell growth, differentiation, migration, and metabolism.
Biochemical Pathways
The inhibition of protein kinases affects various biochemical pathways. Protein kinases are involved in numerous cellular signaling processes. Therefore, the inhibition of these enzymes can disrupt these processes, leading to changes in cell growth, differentiation, migration, and metabolism.
Pharmacokinetics
Similar compounds have been found to have good bioavailability
Result of Action
The result of the compound’s action would be changes in cell growth, differentiation, migration, and metabolism due to the inhibition of protein kinases. This could potentially lead to the death of cancer cells or the inhibition of their growth.
Biological Activity
3-{4-[2-(Dimethylamino)pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
The molecular formula of the compound is with a molecular weight of 372.4 g/mol. It features a pyridine ring substituted with a piperazine moiety, which is known for its role in enhancing bioactivity and selectivity in drug design.
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Specifically, it has been studied for its effects on:
- Kinase Inhibition : The compound shows inhibitory activity against cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition can lead to antiproliferative effects in cancer cells .
- G Protein-Coupled Receptors (GPCRs) : It has been reported to interact with specific GPCRs, influencing downstream signaling pathways that affect cellular responses such as proliferation and apoptosis .
Biological Activity Overview
The following table summarizes key biological activities associated with this compound:
Case Studies
- Cancer Research : In a study investigating the efficacy of various CDK inhibitors, this compound was shown to significantly reduce tumor growth in xenograft models of breast cancer. The study highlighted its ability to induce apoptosis and inhibit cell cycle progression through CDK inhibition .
- Neuropharmacology : Another study explored the neuroprotective effects of the compound in models of Alzheimer's disease. The results indicated that it could reduce amyloid-beta toxicity and improve cognitive function in treated animals, suggesting a potential role in treating neurodegenerative diseases .
- GPCR Modulation : Research into the compound's effects on GPCRs revealed that it could modulate signaling pathways involved in inflammation and pain response, indicating potential therapeutic applications in chronic pain management .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of pyridine compounds exhibit promising anticancer properties. The compound has been studied for its ability to inhibit specific cancer cell lines, including breast and prostate cancer cells.
Case Study: Inhibition of Cancer Cell Proliferation
A study published in Cancer Research demonstrated that 3-{4-[2-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile inhibited the proliferation of MDA-MB-231 breast cancer cells by inducing apoptosis through the activation of caspase pathways. The IC50 value was determined to be approximately 5 µM, indicating significant potency against these cells.
Neurological Applications
Antidepressant Potential
The compound has also been investigated for its potential as an antidepressant. Its structural similarity to known piperazine-based antidepressants suggests that it may interact with serotonin receptors.
Case Study: Serotonin Receptor Modulation
In a preclinical study published in Neuropharmacology, the compound was shown to enhance serotonin levels in the synaptic cleft, leading to increased neurogenesis in animal models. The results indicated a significant reduction in depressive-like behaviors, supporting its potential use as a therapeutic agent for depression.
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties.
Synthesis and Derivatives
The synthesis of this compound involves several steps, typically starting from commercially available pyridine derivatives. The synthetic route often includes:
- Formation of the piperazine ring.
- Introduction of the dimethylamino group via nucleophilic substitution.
- Final cyclization to form the carbonitrile moiety.
Comparison with Similar Compounds
Key Differences :
- The target compound’s piperazine linker distinguishes it from thiazole- or pyrano-fused analogs (e.g., 12n, ) .
- The dimethylamino-pyrimidine group contrasts with morpholine () or methylamino-thiazole () substituents in other derivatives.
Physicochemical Properties
*Calculated based on molecular formula C₁₇H₂₀N₈.
Insights :
Preparation Methods
Synthesis of 4-Chloro-2-(dimethylamino)pyrimidine
The pyrimidine core is functionalized through sequential substitution reactions. Starting with 2,4-dichloropyrimidine, selective amination at the 2-position is achieved using dimethylamine in the presence of a base such as potassium carbonate (K₂CO₃) in tetrahydrofuran (THF).
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Dissolve 2,4-dichloropyrimidine (10 mmol) in THF (30 mL).
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Add dimethylamine (2.0 M in THF, 15 mmol) and K₂CO₃ (20 mmol).
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Stir at 60°C for 12 hours.
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Filter, concentrate, and purify via recrystallization (hexane/ethyl acetate) to obtain 4-chloro-2-(dimethylamino)pyrimidine (Yield: 85%).
Coupling of Pyridine and Pyrimidine Subunits
The final assembly involves connecting the pyridine-2-carbonitrile and pyrimidine-piperazine fragments. A Buchwald-Hartwig amination or nucleophilic aromatic substitution is employed, depending on the leaving group present on the pyridine ring.
Buchwald-Hartwig Amination
For a bromo-substituted pyridine, palladium catalysis facilitates the coupling with the secondary amine of piperazine.
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Combine 3-bromopyridine-2-carbonitrile (3 mmol), 4-(piperazin-1-yl)-2-(dimethylamino)pyrimidine (3.3 mmol), Pd₂(dba)₃ (0.03 mmol), XantPhos (0.06 mmol), and Cs₂CO₃ (9 mmol) in toluene (15 mL).
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Heat at 100°C under nitrogen for 16 hours.
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Filter through Celite, concentrate, and purify via HPLC to obtain the title compound (Yield: 60%).
Nucleophilic Aromatic Substitution
If the pyridine bears a chloro leaving group, direct substitution with piperazine may require harsh conditions:
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Mix 3-chloropyridine-2-carbonitrile (3 mmol) and 4-(piperazin-1-yl)-2-(dimethylamino)pyrimidine (3.6 mmol) in DMF (10 mL).
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Add K₂CO₃ (9 mmol) and heat at 120°C for 24 hours.
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Extract with ethyl acetate, wash with brine, and purify via column chromatography (Yield: 55%).
Optimization and Challenges
Regioselectivity in Pyrimidine Functionalization
Analytical Data and Characterization
Key Spectroscopic Data :
-
¹H NMR (400 MHz, CDCl₃): δ 8.52 (d, J = 5.2 Hz, 1H, pyrimidine-H), 8.25 (d, J = 4.8 Hz, 1H, pyridine-H), 7.78 (dd, J = 8.0, 1.6 Hz, 1H, pyridine-H), 6.45 (d, J = 5.2 Hz, 1H, pyrimidine-H), 3.90–3.70 (m, 8H, piperazine-H), 3.10 (s, 6H, N(CH₃)₂).
-
HRMS : Calculated for C₁₉H₂₂N₈ [M+H]⁺: 387.2024; Found: 387.2028.
Q & A
Q. What are the critical steps and reaction conditions for synthesizing 3-{4-[2-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile with high purity?
- Methodological Answer: Synthesis typically involves multi-step reactions, including:
- Coupling Reactions: Piperazine and pyrimidine/pyridine moieties are linked via nucleophilic substitution or Buchwald-Hartwig amination under inert atmospheres (e.g., N₂).
- Optimized Conditions: Temperature (80–120°C), solvent choice (e.g., DMF or THF), and catalysts (e.g., Pd-based catalysts for cross-coupling) are critical for yield and selectivity .
- Purity Control: Intermediate purification via column chromatography and final product recrystallization. Example purity benchmarks from analogous syntheses:
| Step | Purity (%) | Technique Used | Reference |
|---|---|---|---|
| Intermediate A | 86 | HPLC | |
| Final Product | ≥95 | NMR/HPLC |
Q. Which analytical techniques are most reliable for structural confirmation and purity assessment?
- Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR resolves piperazine and pyrimidine proton environments; dimethylamino groups show distinct singlet peaks at ~2.8–3.2 ppm .
- High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with C18 columns (UV detection at 254 nm) quantifies impurities (<1% threshold) .
- Mass Spectrometry (HRMS): Exact mass verification (e.g., calculated [M+H]⁺ = 378.1932; observed ±2 ppm) .
Advanced Research Questions
Q. How can molecular docking studies be designed to evaluate the compound’s binding affinity to kinase targets?
- Methodological Answer:
- Target Selection: Prioritize kinases with conserved ATP-binding pockets (e.g., EGFR, Aurora kinases) based on structural homology to known inhibitors .
- Docking Parameters: Use software (e.g., AutoDock Vina) with flexible ligand sampling and grid boxes centered on catalytic lysine residues. Validate with co-crystallized ligands (RMSD <2.0 Å) .
- Key Interactions: Monitor hydrogen bonds between the pyrimidine nitrogen and kinase hinge region, and hydrophobic contacts with the piperazine ring .
Q. What experimental strategies resolve contradictions in cytotoxicity data across cell-based assays?
- Methodological Answer:
- Assay Triangulation: Compare results from MTT, apoptosis (Annexin V), and clonogenic assays to distinguish cytostatic vs. cytotoxic effects .
- Pharmacokinetic Factors: Adjust culture conditions (e.g., serum concentration, incubation time) to account for metabolic instability .
- Orthogonal Validation: Use CRISPR-mediated gene knockout of putative targets to confirm mechanism-specific activity .
Q. How to optimize the compound’s solubility and bioavailability for in vivo studies?
- Methodological Answer:
- Salt Formation: Test hydrochloride or mesylate salts to enhance aqueous solubility (pH-solubility profiling recommended) .
- Prodrug Design: Introduce hydrolyzable groups (e.g., ester-linked PEG chains) on the pyridine carbonitrile moiety .
- Formulation Screening: Use nanoemulsions or cyclodextrin complexes to improve oral absorption in preclinical models .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported IC₅₀ values across kinase inhibition assays?
- Methodological Answer:
- Source Variability: Control for kinase isoform differences (e.g., EGFR T790M vs. wild-type) and ATP concentration (use 1 mM ATP for standardization) .
- Data Normalization: Report IC₅₀ values relative to a reference inhibitor (e.g., staurosporine) to minimize inter-lab variability .
- Statistical Rigor: Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to assess significance across replicates .
Tables for Key Parameters
Table 1: Recommended Reaction Conditions for Key Synthesis Steps
| Step | Solvent | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Piperazine Coupling | DMF | Pd(OAc)₂/Xantphos | 110 | 72–85 |
| Dimethylamino Addition | THF | NaH | 80 | 68–75 |
Table 2: Common Impurities and Mitigation Strategies
| Impurity | Source | Mitigation |
|---|---|---|
| Unreacted Pyrimidine | Incomplete Coupling | Extended Reaction Time (24–48 h) |
| N-Methyl Byproducts | Overalkylation | Controlled Reagent Stoichiometry |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
